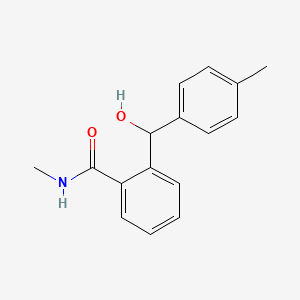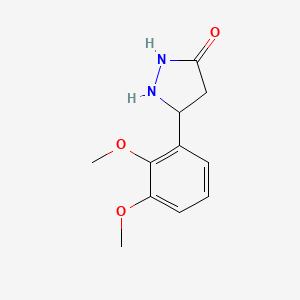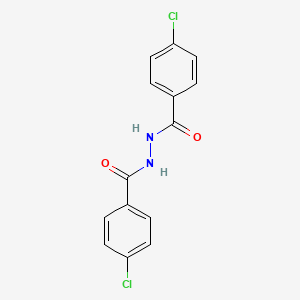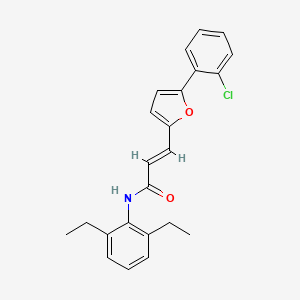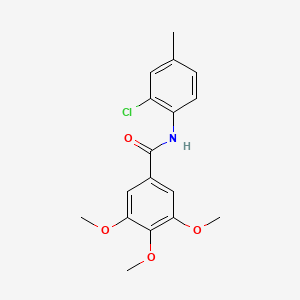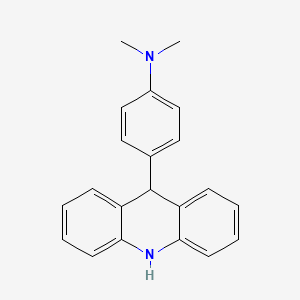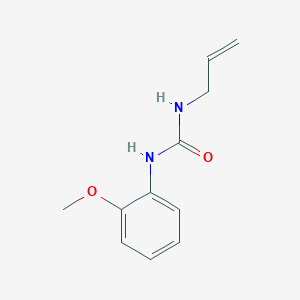
1-Allyl-3-(2-methoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Allyl-3-(2-methoxyphenyl)urea is an organic compound with the molecular formula C11H14N2O2 It is a derivative of urea, where the hydrogen atoms are substituted with an allyl group and a 2-methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
1-Allyl-3-(2-methoxyphenyl)urea can be synthesized through a reaction between 2-methoxyaniline and allyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction proceeds as follows:
- Dissolve 2-methoxyaniline in the chosen solvent.
- Add allyl isocyanate dropwise to the solution while stirring.
- Allow the reaction mixture to stir at room temperature for several hours.
- Purify the product through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to increase yield and efficiency.
化学反应分析
Types of Reactions
1-Allyl-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The allyl and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with higher oxidation states, while reduction may produce amines.
科学研究应用
1-Allyl-3-(2-methoxyphenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials or chemical processes.
作用机制
The mechanism of action of 1-Allyl-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-Allyl-3-(3-chloro-2-methoxyphenyl)urea: Similar structure but with a chlorine atom instead of a hydrogen atom on the phenyl ring.
1-Allyl-3-(4-methoxyphenyl)urea: Similar structure but with the methoxy group in the para position instead of the ortho position.
Uniqueness
1-Allyl-3-(2-methoxyphenyl)urea is unique due to the specific positioning of the allyl and methoxy groups, which can influence its chemical reactivity and biological activity
属性
分子式 |
C11H14N2O2 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC 名称 |
1-(2-methoxyphenyl)-3-prop-2-enylurea |
InChI |
InChI=1S/C11H14N2O2/c1-3-8-12-11(14)13-9-6-4-5-7-10(9)15-2/h3-7H,1,8H2,2H3,(H2,12,13,14) |
InChI 键 |
PIURLWWFPIPVSW-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1NC(=O)NCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-Butoxybenzoyl)amino]benzoic acid](/img/structure/B11959575.png)

![N-(4-{[4-(Benzoylamino)phenyl]sulfonyl}phenyl)benzamide](/img/structure/B11959582.png)

![1,4-Benzenediamine, N,N'-bis[[4-(octyloxy)phenyl]methylene]-](/img/structure/B11959587.png)
